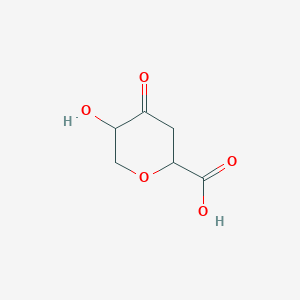

5-Hydroxy-4-oxooxane-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113187-58-9 |

|---|---|

Molecular Formula |

C6H8O5 |

Molecular Weight |

160.12 g/mol |

IUPAC Name |

5-hydroxy-4-oxooxane-2-carboxylic acid |

InChI |

InChI=1S/C6H8O5/c7-3-1-5(6(9)10)11-2-4(3)8/h4-5,8H,1-2H2,(H,9,10) |

InChI Key |

XOGZWAUREAAHQS-UHFFFAOYSA-N |

SMILES |

C1C(OCC(C1=O)O)C(=O)O |

Canonical SMILES |

C1C(OCC(C1=O)O)C(=O)O |

Synonyms |

4-Hexulosonicacid,2,6-anhydro-3-deoxy-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxy 4 Oxooxane 2 Carboxylic Acid

Classical Organic Synthetic Routes to 5-Hydroxy-4-oxooxane-2-carboxylic Acid

Classical organic synthesis provides a foundational framework for the construction of complex molecules. For a target such as this compound, these routes would likely involve the strategic formation of the oxooxane ring system, followed by or concurrent with the introduction of the hydroxyl and carboxylic acid functionalities.

Oxidative Transformations in this compound Synthesis

Oxidative reactions are fundamental in organic synthesis for introducing oxygen-containing functional groups. In the context of synthesizing this compound, oxidative transformations could be envisioned at several key stages. For instance, the oxidation of a precursor containing a diol or an alcohol could yield the target keto-acid. The choice of oxidant is critical and would depend on the specific substrate and desired selectivity. Common oxidizing agents range from manganese-based reagents to more specialized systems. However, specific studies detailing the use of oxidative transformations for the direct synthesis of this compound are not prevalent in the current body of literature.

Multi-step Total Synthesis Strategies for this compound Precursors

Multi-step total synthesis allows for the construction of complex molecules from simpler, readily available starting materials. A hypothetical multi-step synthesis for a precursor to this compound might involve the assembly of a linear chain with the requisite stereocenters, followed by a cyclization reaction to form the oxooxane ring. The strategic placement of protecting groups would be essential to ensure that functional groups react in the desired sequence. While general strategies for the synthesis of substituted heterocyclic compounds are well-established, specific and detailed multi-step total synthesis routes for precursors leading directly to this compound have not been explicitly reported.

Biocatalytic and Biotechnological Approaches for this compound Production

Biocatalysis and biotechnology offer powerful and often more sustainable alternatives to traditional chemical synthesis. These methods utilize enzymes or whole microorganisms to carry out specific chemical transformations with high selectivity and efficiency.

Microbial Synthesis of this compound Utilizing Specific Organisms (e.g., Arthrobacter ureofaciens K-l)

Certain microorganisms are known to produce a wide array of complex organic molecules. While the microbial production of many organic acids is well-documented, there is no specific evidence in the scientific literature to suggest that Arthrobacter ureofaciens K-l or any other specific organism is utilized for the synthesis of this compound. The metabolic pathways required to assemble this particular structure are not known to be present in common industrial microorganisms.

Enzyme-Mediated Transformations for Enantioselective Synthesis

Enzymes are highly specific catalysts that can facilitate reactions with exceptional levels of stereocontrol. In the synthesis of a chiral molecule like this compound, enzymes such as oxidoreductases, hydrolases, or lyases could theoretically be employed to create the desired enantiomer. For instance, an enzymatic resolution of a racemic mixture or an asymmetric enzymatic cyclization could be envisioned. However, the scientific literature does not currently contain reports of specific enzyme-mediated transformations being developed or applied for the enantioselective synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

Lack of Publicly Available Research Hinders Synthetic Methodology Review for this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the available research on the synthesis of the chemical compound this compound. At present, there are no published studies detailing specific synthetic methodologies for this particular molecule. Consequently, a detailed analysis of its synthesis, including modern green chemistry approaches, cannot be provided.

The inquiry into specific subtopics, namely "Solvent-Free and Atom-Economical Processes" and "Sustainable Catalyst Development" for the synthesis of this compound, also yielded no specific results. These advanced synthetic strategies are typically developed and optimized for compounds with established or emerging applications in research and industry. The absence of primary literature on the synthesis of this compound indicates that it has not been a target molecule in published chemical research.

Chemical Reactivity and Transformation Studies of 5 Hydroxy 4 Oxooxane 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety in 5-Hydroxy-4-oxooxane-2-carboxylic Acid

The carboxylic acid group at the C-2 position of the pyrone ring undergoes reactions typical of organic acids, although its reactivity can be influenced by the electronic nature of the heterocyclic scaffold.

The carboxylic acid function of this compound can be converted to esters and amides through standard synthetic protocols.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.comchemguide.co.ukchemguide.co.uk. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, and the water formed is removed masterorganicchemistry.comscienceready.com.au. This acid-catalyzed, addition-elimination mechanism proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol masterorganicchemistry.comyoutube.com. Derivatives of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, such as its ethyl and methyl esters, are known compounds guidechem.com.

Amidation: The formation of amides from carboxylic acids typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct reaction with an amine is generally difficult as the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. Therefore, coupling agents such as dicyclohexylcarbodiimide (DCC) are often employed to drive the reaction. While specific studies on the amidation of comanic acid are not prevalent, the synthesis of amides from structurally similar heterocyclic carboxylic acids, like 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid, has been reported, indicating the feasibility of this transformation mdpi.com.

| Transformation | Reagents | Typical Catalyst/Activator | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Concentrated H₂SO₄ or TsOH | Heating (reflux) with excess alcohol chemguide.co.ukscienceready.com.au |

| Amidation | Primary or Secondary Amine | Coupling agents (e.g., DCC) | Anhydrous, non-protic solvent at room temperature |

The stability of this compound is significantly influenced by temperature. The molecule is susceptible to decarboxylation, a reaction that involves the loss of the carboxyl group as carbon dioxide (CO₂) chemrevlett.comlibretexts.org.

The structural arrangement of comanic acid, with a carbonyl group at the C-4 position (beta-position relative to the carboxylic acid through the conjugated system), facilitates decarboxylation upon heating youtube.com. This reaction is characteristic of β-keto acids. The mechanism involves a cyclic six-membered transition state, which leads to the formation of an enol intermediate and the release of CO₂. The enol then tautomerizes to the more stable keto form, yielding 5-hydroxy-4-pyrone youtube.com.

This reactivity is exploited in synthesis; for instance, pyran-4-one (γ-pyrone) can be synthesized by the decarboxylation of 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) via refluxing wisconsin.edu. Similarly, comanic acid itself is obtained through the partial decarboxylation of chelidonic acid merriam-webster.com. The reaction is typically carried out by heating the solid carboxylic acid, sometimes in the presence of a catalyst like soda lime libretexts.org. Under neutral or mild conditions at ambient temperature, the compound is relatively stable. However, its stability decreases significantly at elevated temperatures, leading to the loss of carbon dioxide.

Pyranone Ring Transformations and Rearrangements

The α-pyrone (or 2-pyrone) scaffold of this compound is a versatile diene system that can undergo various transformations, including ring contractions, openings, and cycloadditions.

Ring contraction of pyrone systems is a less common transformation compared to other reactions. However, such rearrangements can occur under specific conditions, often proceeding through reactive intermediates. For example, a base-catalyzed reaction of 2-aryl-4-pyrone epoxides has been shown to undergo ring contraction to produce 3-hydroxyfuran-2-carbaldehydes acs.orgnih.gov. This suggests that if the double bond of the pyrone ring in a comanic acid derivative were epoxidized, subsequent treatment with a base could potentially induce a similar ring contraction to a furan derivative. While not extensively documented for this specific molecule, such pathways are known for related heterocyclic systems and represent a potential, albeit less explored, transformation nih.gov.

The pyrone ring is susceptible to ring-opening reactions, particularly when treated with nucleophiles or under oxidative conditions. Studies on related 5-acyl-4-pyrones have demonstrated that the ring can be opened and subsequently transformed into other hydroxylated heterocycles like 2-pyrones or furans acs.orgnih.govresearcher.life.

One notable reaction is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. For example, ethyl 5-acyl-4-pyrone-2-carboxylates react with amines like 2,2-dimethoxyethylamine, leading to the formation of polycyclic pyridones through a ring-opening and subsequent recyclization pathway mdpi.com. Furthermore, oxidopyrylium ylides, generated from α-hydroxy-γ-pyrones, can undergo cyclization followed by a ring-opening/aromatization process to yield polysubstituted α-hydroxytropoles nih.gov. These examples highlight the pyrone ring's capacity to act as a precursor to other complex heterocyclic and carbocyclic systems through ring-opening and cyclization sequences.

The α-pyrone ring system is a well-established diene for [4+2] cycloaddition reactions, also known as Diels-Alder reactions nih.govnih.gov. This reactivity provides a powerful tool for the synthesis of complex molecular architectures. The α-pyrone can react with a variety of dienophiles, including both alkenes and alkynes nih.govacs.org.

These reactions can be performed either inter- or intramolecularly. In many cases, the initial Diels-Alder adduct undergoes a facile retro-Diels-Alder reaction, extruding carbon dioxide to generate a new, often aromatic, ring system researchgate.net. This sequence has been widely used in the total synthesis of natural products nih.gov. The reactivity and regioselectivity of the cycloaddition can be influenced by substituents on both the pyrone ring and the dienophile nih.gov.

Intramolecular Diels-Alder (IMDA) reactions are particularly powerful, where the dienophile (an olefin or alkyne) is tethered to the pyrone scaffold. Upon heating, the molecule undergoes cyclization to form complex, bridged ring systems. This strategy has been employed to construct macrocyclic structures and has proven to be an efficient synthetic approach nih.gov. For instance, an IMDA reaction of an α-pyrone substrate was a key step in the synthesis of the macrolide neocosmosin A nih.gov. The entropic advantage of tethering the diene and dienophile often allows the reaction to proceed under milder conditions than its intermolecular counterpart ucla.edu.

| Reaction Type | Dienophile | Key Features | Typical Outcome |

|---|---|---|---|

| Intermolecular Diels-Alder | Alkenes, Alkynes | Requires elevated temperatures; can show high regioselectivity nih.gov | Formation of a bridged bicyclic lactone, often followed by CO₂ extrusion to yield a cyclohexadiene or aromatic ring researchgate.net |

| Intramolecular Diels-Alder (IMDA) | Tethered Olefin/Alkyne | Entropically favored; powerful for constructing polycyclic systems nih.govucla.edu | Formation of complex bridged or fused ring systems, often with high stereocontrol nih.gov |

| Inverse-electron-demand Diels-Alder | Electron-rich Alkenes (e.g., enol ethers) | Electron-poor pyrone acts as the diene | Efficient access to bridged bicyclic lactones and their derivatives researchgate.net |

Derivatizations at the Hydroxyl and Ketone Functional Groups

The chemical architecture of this compound, featuring a hydroxyl group, a ketone, and a carboxylic acid within a cyclic ether structure, offers multiple sites for chemical modification. The strategic derivatization of the hydroxyl and ketone functionalities is pivotal for synthesizing analogs with altered properties or for use as intermediates in the construction of more complex molecules. Such transformations are governed by the inherent reactivity of these functional groups and the potential for selective manipulation.

Selective Protection and Deprotection Strategies for the Hydroxyl Group (e.g., Benzyl Protection)

In multi-step syntheses involving this compound, the hydroxyl group often requires temporary masking to prevent its interference with reactions targeting other parts of the molecule. An effective protecting group must be introduced under mild conditions, remain stable throughout subsequent reaction steps, and be removable selectively without affecting other functional groups.

Benzyl Protection:

The benzyl (Bn) ether is a widely employed protecting group for hydroxyl functions due to its stability across a broad range of chemical conditions, including acidic, basic, and many oxidative and reductive environments.

Introduction of the Benzyl Group: The hydroxyl group of this compound can be converted to a benzyl ether typically through a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile, attacking benzyl bromide or benzyl chloride. The choice of base is crucial to avoid side reactions, with sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) being a common choice.

Deprotection (Cleavage of the Benzyl Group): The removal of the benzyl group is most commonly and cleanly achieved by catalytic hydrogenolysis. This method involves reacting the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out at atmospheric pressure and room temperature, and its primary by-product is toluene, which is easily removed. This deprotection method is advantageous due to its mildness and high efficiency.

Alternative deprotection strategies can be employed if the molecule contains functional groups sensitive to hydrogenolysis, such as alkenes or alkynes. These methods often involve dissolving metal reductions or treatment with certain Lewis acids.

Below is an interactive table summarizing the conditions for the benzylation and debenzylation of a hydroxyl group.

| Transformation | Reagents and Conditions | Typical Solvent(s) | Key Considerations |

| Protection (Benzylation) | 1. Base (e.g., NaH, KH) 2. Benzyl halide (e.g., BnBr, BnCl) | THF, DMF | The base must be strong enough to deprotonate the hydroxyl group. The reaction is typically run under anhydrous conditions. |

| Deprotection (Debenzylation) | H₂, Catalyst (e.g., Pd/C) | Methanol, Ethanol, Ethyl Acetate | This method is chemoselective and mild. It is not suitable for substrates with other reducible functional groups. |

Modification of the Ketone Functionality

The ketone group at the C-4 position of the oxane ring is a key site for introducing structural diversity. Its reactivity is centered around the electrophilic carbonyl carbon and the adjacent α-protons.

Nucleophilic Addition Reactions: The carbonyl carbon is susceptible to attack by various nucleophiles.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a new stereocenter at the C-4 position, potentially leading to a mixture of diastereomers. The choice of reducing agent can influence the stereochemical outcome.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), results in the formation of a tertiary alcohol. This reaction is a powerful tool for creating new carbon-carbon bonds.

Reactions at the α-Carbon: The presence of protons on the carbon atoms adjacent to the ketone allows for enolate formation under basic conditions. The resulting enolate can then react with various electrophiles.

Halogenation: In the presence of an acid or base catalyst, the ketone can be halogenated at the α-position with reagents like bromine (Br₂).

Alkylation: The enolate can be alkylated using an alkyl halide, though this reaction can be challenging to control and may lead to polyalkylation or O-alkylation.

The following table provides an overview of potential modifications at the ketone functionality.

| Reaction Type | Reagent(s) | Product Functional Group | Notes |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Creates a new stereocenter. NaBH₄ is a milder, more selective reagent. |

| Grignard Reaction | R-MgX, followed by H₃O⁺ workup | Tertiary Alcohol | Forms a new C-C bond. "R" represents an alkyl or aryl group. |

| Reductive Amination | 1. R-NH₂ 2. NaBH₃CN or H₂/Catalyst | Secondary or Tertiary Amine | A one-pot reaction to form C-N bonds. |

| Wittig Reaction | Ph₃P=CHR (Wittig reagent) | Alkene | Converts the carbonyl group into a carbon-carbon double bond. |

Design and Synthesis of this compound Analogues

The synthetic exploration of analogues of this compound involves a variety of chemical transformations targeting the carboxylic acid, the hydroxyl group, and the oxooxane ring itself. These modifications allow for a systematic investigation of how different functional groups and structural features influence the compound's biological profile.

The carboxylic acid moiety of this compound is a prime target for derivatization to produce esters and amides. These modifications can significantly impact the compound's polarity, membrane permeability, and metabolic stability.

Esterification: The synthesis of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling reagents. Common methods include Fischer esterification or the use of reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction often requires the activation of the carboxylic acid, which can be accomplished using various coupling reagents. nih.gov A one-pot method using Deoxo-Fluor has been described as a mild and efficient way to convert carboxylic acids to their corresponding amides. nih.gov Microwave-assisted synthesis has also been employed to produce amides and esters containing furan rings, suggesting a potential route for related oxooxane structures. researchgate.net

A variety of reagents and protocols have been developed for the activation of carboxylic acids and subsequent coupling with amines. nih.gov For instance, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and DMAP in the presence of diisopropylethylamine (DIPEA) has proven effective for the synthesis of functionalized amide derivatives, particularly with electron-deficient amines. nih.gov

Table 1: Common Reagents for Ester and Amide Synthesis

| Derivative Type | Reagent/Method | Description |

|---|---|---|

| Esters | Fischer Esterification | Reaction with an alcohol in the presence of a strong acid catalyst. |

| Esters | DCC/DMAP | Carbodiimide-mediated coupling with an alcohol. |

| Amides | EDC/HOBt/DMAP | Peptide coupling reagents for the formation of an amide bond with an amine. nih.gov |

| Amides | Deoxo-Fluor | A mild, one-pot conversion of carboxylic acids to amides. nih.gov |

Introducing substituents onto the oxooxane ring can provide valuable insights into the steric and electronic requirements for biological activity. The synthesis of such derivatives often starts from appropriately substituted precursors. For example, the synthesis of pyran-4-one from 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) highlights a potential route for creating substituted pyranone structures that could be further modified. wisconsin.edu The introduction of various functional groups at different positions on the ring can be explored to probe interactions with biological targets.

Protection of the 5-hydroxy group as a benzyl ether is a common strategy in the synthesis of more complex derivatives. The resulting 5-benzyloxy-4-oxooxane-2-carboxylic acid analogues can serve as key intermediates. The benzyl group can be introduced using benzyl bromide or a similar reagent in the presence of a base. This protecting group is advantageous as it can be readily removed under neutral conditions via hydrogenolysis, often using palladium on carbon as a catalyst. nih.gov This strategy allows for selective modifications at other positions of the molecule before regenerating the free hydroxyl group. For instance, the synthesis of a benzyloxycarbonyl (Cbz) derivative of a related hydroxyoxazole carboxylic acid has been reported, where subsequent hydrogenolysis in different solvents led to different products, demonstrating the versatility of this approach. nih.gov

The synthesis of analogues with modified saturation levels in the oxooxane ring, such as 4,5-dihydropyran-2-carboxylic acid derivatives, can be achieved from pyranone precursors. These modifications can influence the conformational flexibility of the molecule, which may be critical for its biological activity. Ring-closing metathesis of unsaturated carboxylic acid vinyl esters has been shown to be an efficient method for synthesizing endocyclic enol lactones, providing a potential route to dihydropyran-2-ones. organic-chemistry.org Additionally, N-heterocyclic carbene (NHC)-catalyzed reactions have emerged as a powerful tool for the synthesis of dihydropyranones from various starting materials, including aldehydes and esters. organic-chemistry.orgmdpi.com These methods offer enantioselective routes to chiral dihydropyranones, which can be valuable for studying the stereochemical requirements of biological targets. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For the this compound scaffold, these studies involve systematically modifying the molecule and assessing the impact of these changes on its biological effect.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The elucidation of key pharmacophoric elements for the this compound scaffold involves identifying the crucial functional groups and their spatial arrangement.

The carboxylic acid group is often a key pharmacophoric element, potentially acting as a hydrogen bond donor and acceptor or engaging in ionic interactions. nih.gov The 5-hydroxy group can also serve as a critical hydrogen bond donor or acceptor. The 4-oxo group provides a polar interaction site and influences the electronic distribution within the ring. The oxooxane ring itself acts as a scaffold, holding these key functional groups in a specific three-dimensional orientation.

SAR studies would typically involve evaluating the biological activity of the synthesized derivatives and analogues. For example, by comparing the activity of esters and amides, one can determine the importance of the acidic proton of the carboxylic acid. Similarly, by testing analogues with different substituents on the ring, the steric and electronic requirements of the binding site can be mapped. The replacement of the carboxylic acid with bioisosteres, such as tetrazoles or hydroxamic acids, can also provide valuable information about the nature of the interaction with the biological target. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Potential Role in Biological Activity |

|---|---|

| Carboxylic Acid | Hydrogen bond donor/acceptor, ionic interactions. nih.gov |

| 5-Hydroxy Group | Hydrogen bond donor/acceptor. |

| 4-Oxo Group | Hydrogen bond acceptor, dipole interactions. |

Through a systematic process of design, synthesis, and biological evaluation, a detailed understanding of the SAR for the this compound scaffold can be developed, guiding the design of more potent and selective analogues.

An exploration of the chemical landscape of this compound reveals a molecule of significant interest, primarily through the lens of its derivatives and structurally similar compounds. While direct research on this specific oxane is limited, a comprehensive understanding can be constructed by examining its analogues, particularly those derived from kojic acid. This article delves into the derivatives and analogues, the critical role of stereochemistry in biological interactions, and the strategic design of conjugates and prodrugs based on this structural framework.

Medicinal Chemistry and Biological Activity of 5 Hydroxy 4 Oxooxane 2 Carboxylic Acid and Its Derivatives in Vitro Studies

Antimicrobial Properties and Mechanisms of Action

Derivatives of 5-Hydroxy-4-oxooxane-2-carboxylic acid have been investigated for their potential to combat microbial growth. These in vitro studies are crucial for identifying new lead compounds in the development of novel antimicrobial agents.

In Vitro Antibacterial Efficacy

The antibacterial potential of various heterocyclic compounds structurally related to this compound has been demonstrated against a spectrum of Gram-positive and Gram-negative bacteria. For instance, certain N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have shown significant activity against Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentration (MIC) values as low as 1–4 µg/mL. mdpi.com Similarly, studies on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives revealed that some compounds exhibited MIC values of 6.25 µ g/disc against Gram-positive strains, comparable to the standard drug amoxicillin. nih.gov The mechanism of action is often attributed to the disruption of essential cellular processes or the integrity of the cell wall. frontiersin.org

In Vitro Antibacterial Activity of Related Heterocyclic Derivatives

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-sulfonylcinnamamide Derivative 16d | Staphylococcus aureus (Clinical) | 1–4 µg/mL | mdpi.com |

| N-sulfonylcinnamamide Derivative 16e | Enterococcus species | 1–4 µg/mL | mdpi.com |

| 1,3,4-Oxadiazole Derivative 14 | Gram-positive strains | 6.25 µg/disc | nih.gov |

| 1,3,4-Oxadiazole Derivative 5 | Enterococcus faecalis | 12.5 µg/disc | nih.gov |

In Vitro Antifungal Activity

Kojic acid and its derivatives are well-documented for their antifungal properties. researchgate.net Research has shown that their efficacy can be enhanced by increasing the hydrophobicity of the molecule. nih.gov In vitro tests against various dermatophytic fungi have confirmed these inhibitory effects. nih.gov Kojic acid has demonstrated strong activity against Sclerotinia sclerotiorum, a plant fungal pathogen, by inhibiting the synthesis of chitin (B13524) and melanin, which are essential components of the fungal cell wall. frontiersin.org The antifungal activity is also effective against human pathogenic fungi, including Candida albicans and Cryptococcus neoformans. researchgate.net

In Vitro Antifungal Activity of Kojic Acid and its Derivatives

| Compound | Fungal Strain | Observation | Reference |

|---|---|---|---|

| Kojic Acid | Sclerotinia sclerotiorum | Complete growth inhibition at 15 mM | frontiersin.org |

| Kojic Acid | Candida albicans | Demonstrated inhibitory activity | researchgate.net |

| Kojic Acid | Cryptococcus neoformans | Demonstrated inhibitory activity | researchgate.net |

| Hydrophobic Kojic Acid Derivatives | Dermatophytic fungi | Improved antifungal activity correlated with increased hydrophobicity | nih.gov |

Anti-inflammatory Efficacy and Underlying Molecular Mechanisms

The anti-inflammatory potential of this compound derivatives is a significant area of research, focusing on their ability to modulate key inflammatory pathways and mediators.

Inhibition of Inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

Several studies have demonstrated that derivatives of related compounds can effectively inhibit the production of pro-inflammatory mediators. In vitro experiments using lipopolysaccharide (LPS)-stimulated macrophages have shown that certain compounds can suppress the high output of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov For example, carnosic acid has been shown to block the release of NO and PGE₂ from RAW264.7 macrophage cells. nih.gov This inhibition is typically associated with the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govscispace.com

Inhibition of Inflammatory Mediators by Related Compounds

| Compound Type | Cell Line | Mediator Inhibited | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Polysubstituted 2-aminopyrimidines | Mouse/Rat Peritoneal Macrophages | Nitric Oxide (NO) | 2–10 µM | nih.gov |

| Polysubstituted 2-aminopyrimidines | Mouse/Rat Peritoneal Macrophages | Prostaglandin E₂ (PGE₂) | 2–10 µM | nih.gov |

| Carboxylic Acid Analogue (FM12) | In Vitro COX-2 Assay | COX-2 Enzyme | 0.18 µM | nih.govresearchgate.net |

| Carboxylic Acid Analogue (FM10) | In Vitro COX-2 Assay | COX-2 Enzyme | 0.69 µM | nih.govresearchgate.net |

Modulation of Signaling Pathways (e.g., Syk/Src and NF-κB Activation)

The anti-inflammatory effects of these compounds are often rooted in their ability to modulate critical intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov The activation of NF-κB is controlled by upstream kinases, including spleen tyrosine kinase (Syk) and Src-family kinases. nih.govnih.gov Research on compounds like carnosic acid has revealed that they can block the nuclear translocation of NF-κB by inhibiting its upstream signaling cascade, which includes Syk/Src, PI3K, and Akt. nih.gov Kinase assays have suggested that Syk can be a direct enzymatic target for certain anti-inflammatory compounds. nih.gov By inhibiting these pathways, the transcription of pro-inflammatory genes that encode for cytokines, chemokines, and enzymes like iNOS and COX-2 is suppressed. nih.gov

Antioxidant Activities and Radical Scavenging Capabilities

Many kojic acid derivatives possess significant antioxidant properties, which contribute to their therapeutic potential. researchgate.net These properties are evaluated through various in vitro assays that measure the compounds' ability to neutralize free radicals.

The antioxidant activity is often assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govscholaris.ca Studies on 4-hydroxycoumarin (B602359) derivatives, which share structural similarities, have shown that substitutions on the phenolic ring can significantly enhance scavenging potential. scholaris.ca For example, a 4-hydroxy-6-methoxy-2H-chromen-2-one derivative displayed an IC₅₀ value of 0.05 mM in a DPPH assay, outperforming standard antioxidants like butylated hydroxytoluene (BHT). scholaris.ca The mechanism behind this activity is the ability of the phenolic hydroxyl groups to donate a hydrogen atom to free radicals, thereby stabilizing them. nih.gov

In Vitro Antioxidant Activity of Related Derivatives

| Compound Type | Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-hydroxy-6-methoxy-2H-chromen-2-one (4a) | DPPH Radical Scavenging | 0.05 mM | scholaris.ca |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 0.06 mM | scholaris.ca |

| Butylated Hydroxytoluene (BHT) (Standard) | DPPH Radical Scavenging | 0.58 mM | scholaris.ca |

| Kojic Acid Derivative (IIId with NO₂ group) | DPPH Radical Scavenging | More potent than BHT | nih.gov |

| 4-hydroxycoumarin derivative (4g) | ABTS Radical Scavenging | Comparable to Trolox standard | scholaris.ca |

In Vitro Assays for Reactive Oxygen Species Scavenging

Derivatives of this compound have been evaluated for their ability to scavenge reactive oxygen species (ROS) through various in vitro assays. These assays are crucial for determining the antioxidant potential of chemical compounds. nih.gov The presence of hydroxyl groups on the pyranone ring is thought to be a key factor in the antioxidant activity observed in these molecules. rsc.org

For instance, a study on (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives, which share a similar hydroxypyridinone core, demonstrated notable radical scavenging activity. nih.gov The compound {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid, in particular, was shown to be a powerful antioxidant. nih.govresearchgate.net At a concentration of 1 μM, it scavenged DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals at a rate of 41.48%, which was significantly higher than the well-known antioxidant Trolox (11.89%). nih.gov Furthermore, this derivative remarkably suppressed lipid peroxidation, with an inhibition rate of 88.76% at a concentration of 100 μM. nih.gov

Similarly, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were assessed for their free radical scavenging potential against DPPH radicals. The derivative substituted with 3,4,5-trimethoxy groups (compound 4j) showed the highest activity, with an EC50 value of 580 μM. nih.gov

| Compound Derivative | Assay | Concentration | Activity/Result | Reference |

|---|---|---|---|---|

| {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) | DPPH Radical Scavenging | 1 µM | 41.48% Inhibition | nih.gov |

| {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) | Lipid Peroxidation | 100 µM | 88.76% Inhibition | nih.gov |

| Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4j) | DPPH Radical Scavenging | N/A | EC50 = 580 µM | nih.gov |

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds, including derivatives of this compound, is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The principal mechanisms involved are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). mdpi.comresearchgate.net

The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant's hydroxyl group to a free radical, effectively quenching it. mdpi.com The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. researchgate.netresearchgate.net In the SET-PT mechanism, an electron is first transferred from the antioxidant to the radical, forming a radical cation, which then deprotonates to yield a neutral radical. mdpi.comresearchgate.net The SPLET mechanism is favored in polar solvents and involves the initial deprotonation of the antioxidant, followed by the transfer of an electron from the resulting anion to the free radical. mdpi.comresearchgate.net

Enzyme Inhibition Studies

Inhibition of Aldose Reductase and Related Enzymes

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, leading to the accumulation of sorbitol and contributing to diabetic complications. nih.govnih.gov Consequently, ALR2 is a significant therapeutic target, and numerous carboxylic acid derivatives have been investigated as potential inhibitors. nih.govunipi.it

Derivatives featuring a 5-hydroxy-4-oxopyridinone scaffold, which is structurally related to the 5-hydroxy-4-oxopyranone core, have been synthesized and evaluated as multifunctional ALR2 inhibitors. nih.govresearchgate.net These compounds have demonstrated potent inhibitory activity in in vitro enzyme assays. A notable example, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (compound 7l), was identified as the most potent inhibitor in its series, with an IC50 value of 0.789 μM against ALR2. nih.govresearchgate.net

A crucial aspect of developing ALR2 inhibitors is ensuring selectivity over the related enzyme aldehyde reductase (ALR1), which plays a vital role in detoxification. nih.gov Poor selectivity can lead to undesirable side effects. The aforementioned compound 7l exhibited excellent selectivity, with a selectivity index (SI = IC50 ALR1 / IC50 ALR2) of 25.23, which is superior to that of the marketed drug Epalrestat (SI = 17.37). nih.gov

| Compound Derivative | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) | 0.789 | 19.91 | 25.23 | nih.gov |

| {5-Hydroxy-4-oxo-2-[2-(4-trifluoromethyl-phenyl)-vinyl]-4H-pyridin-1-yl}-acetic acid (7d) | 1.15 | >50 | >43.48 | nih.gov |

| {2-[2-(4-Chloro-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7c) | 1.61 | >50 | >31.06 | nih.gov |

| Epalrestat (Positive Control) | 0.13 | 2.28 | 17.37 | nih.gov |

Structure-Based Drug Design Approaches for Enzyme Targeting

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of a target protein to design and optimize inhibitors. nih.gov Techniques like molecular docking are employed to predict the binding mode and affinity of a ligand within the enzyme's active site, guiding the synthesis of more potent and selective compounds. nih.gov

This approach has been applied to understand the potent inhibitory action of 5-hydroxy-4-oxopyridinone derivatives against aldose reductase. researchgate.net Molecular docking studies revealed that these derivatives fit snugly into the ALR2 active site. The binding is stabilized by a network of interactions with key amino acid residues. For instance, the carboxylic acid moiety of the inhibitor typically forms hydrogen bonds with residues such as Tyr48, His110, and Trp111 in the anion-binding pocket of the enzyme. The hydroxypyridinone core can also form crucial hydrogen bonds, while other parts of the molecule engage in hydrophobic interactions, further strengthening the binding. These detailed molecular insights confirm that the derivatives are tightly bound to the active site, which correlates with their strong inhibitory activity observed in vitro. researchgate.net

Advanced Analytical Methodologies for 5 Hydroxy 4 Oxooxane 2 Carboxylic Acid

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone for the analysis of 5-hydroxy-4-oxooxane-2-carboxylic acid, enabling its separation from complex matrices and subsequent quantification. The choice of technique is dictated by the analytical requirements, including sensitivity, resolution, and sample throughput.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and polar compounds like this compound. A typical Reverse-Phase HPLC (RP-HPLC) method is often developed for its separation and quantification. researchgate.netpensoft.net

Method development involves the systematic optimization of several parameters to achieve the desired separation. This includes the selection of an appropriate stationary phase, mobile phase composition, flow rate, and detector. For a polar compound such as this, a C18 column is a common choice for the stationary phase. researchgate.netpensoft.net The mobile phase usually consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netpensoft.net Gradient elution, where the mobile phase composition is changed over time, may be employed to achieve better separation of complex mixtures.

Validation of the developed HPLC method is crucial to ensure its reliability and reproducibility. This process involves assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ), according to established guidelines.

A representative, though hypothetical, set of HPLC conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV/VIS at 210 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound, a UPLC method would provide narrower and taller peaks, leading to better separation from closely eluting impurities and an enhanced signal-to-noise ratio. The principles of method development are similar to HPLC, but with adjustments to flow rates and gradient profiles to leverage the increased efficiency of the UPLC system. The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening applications.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. libretexts.org However, this compound, with its polar functional groups (hydroxyl and carboxylic acid), is non-volatile and would decompose at the high temperatures required for GC analysis. colostate.edu Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable derivative. libretexts.orgcolostate.edu

Common derivatization strategies for carboxylic acids and alcohols include:

Silylation: This process replaces active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. libretexts.org

Alkylation: This involves converting the carboxylic acid to an ester (e.g., a methyl ester), which is more volatile. libretexts.org

Acylation: This method introduces an acyl group to the hydroxyl and carboxyl moieties. researchgate.net

Once derivatized, the compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR: A proton NMR spectrum would provide information about the number of different types of protons, their chemical environments, and their proximity to other protons. The carboxylic acid proton is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm. libretexts.org The proton of the hydroxyl group would also likely appear as a broad singlet. Protons on carbons adjacent to the carbonyl group and the oxygen atom in the ring would be deshielded and appear at lower field strengths.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid typically resonates in the range of 160-180 ppm, while the ketone carbonyl carbon would be found further downfield, around 190-220 ppm. researchgate.net Carbons bonded to the hydroxyl group and the ether oxygen would appear in the 50-100 ppm region. libretexts.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity within the molecule. COSY identifies protons that are coupled to each other, helping to piece together the carbon framework. HSQC correlates protons with the carbons to which they are directly attached. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful for identifying long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons like the carbonyls. princeton.edu

The following table provides predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~170-175 |

| Ketone (C=O) | ~200-205 |

| Carbon with -OH | ~70-75 |

| Carbon with -COOH | ~75-80 |

| Other Ring Carbons | ~60-70 |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation and identification. For a compound like this compound, common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage adjacent to the carbonyl group. libretexts.orgchemguide.co.uk

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of complex mixtures. nih.gov LC separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. This is particularly useful for the analysis of this compound in biological or environmental samples. Derivatization may sometimes be employed in LC-MS to improve chromatographic separation and ionization efficiency. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments, further confirming its identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands corresponding to its constituent functional groups: the hydroxyl (-OH), ketone (C=O), ether (C-O-C), and carboxylic acid (-COOH) groups.

The carboxylic acid functional group would produce a very broad absorption band for the O-H stretch, typically appearing in the range of 2500-3300 cm⁻¹. libretexts.orglibretexts.org This broadening is a result of intermolecular hydrogen bonding. The C=O stretch of the carboxylic acid would give a strong, sharp peak between 1700 and 1725 cm⁻¹. echemi.com

The ketone carbonyl (C=O) group at the 4-position is also expected to show a strong absorption band in the region of 1700-1750 cm⁻¹. libretexts.org The exact position would be influenced by the ring strain and electronic environment. Additionally, a C-O stretching vibration for the ether linkage within the oxooxane ring would likely be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=O (Ketone) | 1700-1750 | Strong |

| C-O (Ether) | 1000-1300 | Medium |

| O-H (Alcohol) | 3200-3600 | Broad, Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores—parts of a molecule that absorb light. The primary chromophores in this compound are the ketone and carboxylic acid carbonyl groups.

These carbonyl groups contain non-bonding electrons (n) and π electrons, allowing for n → π* transitions. Carboxylic acids and their derivatives typically exhibit a weak n → π* absorption at a wavelength (λmax) around 200-210 nm. libretexts.orglibretexts.org The ketone carbonyl group would also contribute to absorption in this region. The presence of the hydroxyl and ether oxygen atoms as auxochromes might cause a slight shift in the absorption maximum. The exact λmax and molar absorptivity would need to be determined experimentally.

Table 2: Predicted UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

| C=O (Ketone) | n → π | ~200-220 |

| C=O (Carboxylic Acid) | n → π | ~200-210 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. It would also elucidate the conformation of the oxooxane ring, which can adopt various conformations such as a chair or boat form. Furthermore, X-ray crystallography would detail the intermolecular interactions in the solid state, particularly the hydrogen bonding network involving the carboxylic acid and hydroxyl groups. This information is crucial for understanding the packing of the molecules in the crystal lattice. For similar cyclic compounds containing carboxylic acids, extensive hydrogen bonding networks are commonly observed. researchgate.net

Table 3: Potential X-ray Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C-O, O-H). |

| Bond Angles | The angles formed by three connected atoms (e.g., O-C-C). |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Hydrogen Bond Geometry | The distances and angles of intermolecular hydrogen bonds. |

Computational Chemistry and Theoretical Studies of 5 Hydroxy 4 Oxooxane 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the preferred three-dimensional structure.

The cyclic and substituted nature of 5-Hydroxy-4-oxooxane-2-carboxylic acid means it can exist in several different spatial arrangements, or conformations. Conformational analysis through energy minimization is used to identify the most stable (lowest energy) structure. This process, often employing Density Functional Theory (DFT) methods, systematically adjusts the molecule's geometry to find the arrangement with the minimum electronic energy.

For the oxane ring, chair and boat conformations are typically considered. The substituents (hydroxyl and carboxylic acid groups) can exist in either axial or equatorial positions. Quantum chemical calculations would reveal that a chair conformation is generally more stable than a boat conformation due to reduced steric strain and torsional strain. The lowest energy state, or ground state, would likely feature the bulkier carboxylic acid group in an equatorial position to minimize steric hindrance.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the typical energy differences calculated for different spatial arrangements. The chair conformation with equatorial substituents is set as the reference (0 kJ/mol) as it is generally the most stable.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. youtube.comyoutube.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals. The energy and shape of these orbitals are crucial for predicting a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons and acts as the electron donor in a chemical reaction. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atoms of the hydroxyl and carbonyl groups.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is capable of accepting electrons. The LUMO is typically localized on the electrophilic parts of the molecule. In this case, the LUMO would be centered on the carbonyl carbon and the carboxylic acid group, which are susceptible to nucleophilic attack. quora.com

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the molecule is more likely to participate in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Properties This table provides theoretical values for the frontier orbitals, which are key to understanding chemical reactivity.

Molecular Modeling and Simulation for Biological Interactions

Molecular modeling techniques are essential for predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.commdpi.com This technique is critical in drug discovery for screening potential drug candidates. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction. Docking can also reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For this compound, the hydroxyl and carboxylic acid groups would be predicted to form strong hydrogen bonds with amino acid residues like serine, threonine, or lysine (B10760008) within a protein's active site.

Table 3: Hypothetical Molecular Docking Results Against a Kinase Target This table shows simulated results of docking the compound into the active site of a protein kinase, a common drug target.

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations model the motion of every atom in the system over time. nih.gov An MD simulation of the this compound-protein complex would reveal the stability of the docked pose and how the protein and ligand adapt to each other.

A key metric from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time compared to a reference structure. A stable RMSD value for the ligand within the binding site suggests a stable binding mode. MD can also highlight flexible regions of the protein and show how water molecules mediate interactions.

Table 4: Analysis of a 100 ns Molecular Dynamics Simulation This table summarizes typical outputs from an MD simulation to assess the stability of the ligand-protein complex.

Prediction of Spectroscopic Properties (e.g., Theoretical 13C NMR Chemical Shifts)

Quantum chemical methods can accurately predict spectroscopic properties, which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors for each atom. nih.gov These values are then converted into NMR chemical shifts (δ) by comparing them to a reference compound like tetramethylsilane (B1202638) (TMS).

Predicted ¹³C NMR chemical shifts can help assign peaks in an experimental spectrum to specific carbon atoms in the molecule. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.gov For this compound, distinct chemical shifts would be predicted for the carboxylic acid carbon, the carbonyl carbon, and the carbons bonded to oxygen atoms. libretexts.org

Table 5: Predicted vs. Typical Experimental ¹³C NMR Chemical Shifts This table compares theoretically calculated chemical shifts for each carbon atom with the expected ranges from empirical data for similar functional groups.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory (TST) serves as a powerful tool for dissecting the complex reaction mechanisms involving this compound at a molecular level. fiveable.mewikipedia.org This theoretical framework allows researchers to map potential energy surfaces, identify crucial transition state structures, and calculate the activation energies required for chemical transformations. fiveable.me Such studies provide fundamental insights into the reactivity and stability of the compound, complementing experimental findings.

While specific computational studies focusing exclusively on this compound are not extensively detailed in the public literature, the principles of TST can be applied to understand its likely reaction pathways, such as hydrolysis, cyclization, and degradation. Methodologies used for structurally related lactones and oxo-carboxylic acids offer a clear blueprint for how such mechanisms are computationally elucidated. nih.govresearchgate.net

Methodological Approach

Theoretical investigations into the reaction mechanisms of compounds like this compound typically employ quantum chemical methods, with Density Functional Theory (DFT) being a common choice. researchgate.netccspublishing.org.cnbiointerfaceresearch.com Functionals such as B3LYP are often paired with basis sets like 6-31+G(d) to optimize the geometries of reactants, products, and, most importantly, the transition states. biointerfaceresearch.com

The core of the analysis involves locating the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step. fiveable.me This is a high-energy, transient configuration where bonds are partially formed and broken. fiveable.me Verification of a true transition state is achieved through frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. hw.ac.uk

Application to Hydrolysis Mechanisms

One of the fundamental reactions for a lactone (cyclic ester) like this compound is hydrolysis, which involves the opening of the oxane ring. Computational studies on similar lactones have successfully modeled both acid-catalyzed and base-catalyzed hydrolysis. nih.govhw.ac.uk For instance, a hybrid supermolecule-continuum model can be used, where a few explicit solvent molecules (e.g., water) are included in the calculation to model their direct participation in the reaction, while the bulk solvent effect is treated as a polarizable continuum. researchgate.nethw.ac.uk

These studies help distinguish between different mechanistic pathways, such as the unimolecular (AAC1) and bimolecular (AAC2) routes in acid-catalyzed hydrolysis. nih.govhw.ac.uk By calculating the free energy barriers for each pathway, researchers can predict which mechanism is favored under specific conditions. nih.gov

Table 7.4.1: Representative Calculated Energy Barriers for Lactone Hydrolysis (Note: This table is illustrative, based on data for analogous compounds, as specific data for this compound is not available. Values are hypothetical examples based on typical computational results.)

| Reaction Pathway | Catalyst | Computational Method | Calculated Activation Energy (kJ/mol) |

| Ring Opening (AAC2) | Acid | DFT/B3LYP | 80 - 100 |

| Ring Opening (BAC2) | Base | DFT/B3LYP | 50 - 70 |

| Neutral Hydrolysis | Water | DFT/B3LYP | 120 - 150 |

Degradation and Decarboxylation Pathways

Beyond hydrolysis, computational TST can elucidate thermal degradation pathways. For α-keto acids, a relevant structural feature, visible-light photoredox-catalyzed decarboxylation has been studied, proceeding through the formation of acyl radicals. organic-chemistry.org Theoretical calculations can map the energy profile of such radical-mediated processes.

For other potential degradation routes, such as dehydration or further oxidation, DFT calculations can identify the transition states and intermediates involved. researchgate.netresearchgate.net For example, in the oxidation of a related hydroxy-acid, calculations revealed a multi-step pathway involving the conversion of a hydroxyl group to a carboxyl group, identifying the rate-limiting step by its high energy barrier. ccspublishing.org.cn

Table 7.4.2: Key Geometric Parameters of a Hypothetical Transition State for Intramolecular Proton Transfer (Note: This table is a hypothetical representation of typical data obtained from transition state calculations.)

| Parameter | Reactant State (Å) | Transition State (Å) | Product State (Å) |

| O-H Bond (breaking) | 0.98 | 1.25 | 1.70 |

| C=O...H Bond (forming) | 2.50 | 1.40 | 0.99 |

Potential Non Medicinal Applications of 5 Hydroxy 4 Oxooxane 2 Carboxylic Acid

Role as a Chemical Building Block in Complex Organic Synthesis

5-Hydroxy-4-oxooxane-2-carboxylic acid is a highly functionalized molecule that holds significant promise as a versatile building block, or synthon, for the synthesis of more complex organic compounds. Its utility in this regard stems from the presence of multiple reactive sites that can be selectively targeted to construct intricate molecular architectures. The field of organic synthesis often utilizes chiral molecules derived from natural sources, and the stereochemistry of this oxane derivative makes it a valuable starting material for asymmetric synthesis.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, which are key intermediates in the formation of numerous organic compounds. For instance, the synthesis of various heterocyclic compounds, such as β-lactams and thiazolidine-4-ones, often starts from carboxylic acid derivatives. Similarly, quinoline-3-carboxylic acid derivatives have been synthesized from corresponding carboxylic acids. These examples highlight the potential of the carboxylic acid moiety in this compound to serve as a handle for constructing diverse heterocyclic systems.

Furthermore, the hydroxyl and ketone functionalities within the oxane ring offer additional sites for chemical modification. The ketone can undergo reactions such as reduction, oximation, or Wittig reactions to introduce further complexity. The hydroxyl group can be acylated, alkylated, or eliminated to create unsaturated derivatives. The presence of these functional groups in a cyclic structure also allows for the possibility of ring-opening or ring-transformation reactions, providing access to a wide array of acyclic and other heterocyclic structures.

The inherent chirality of this compound is a particularly valuable asset in the synthesis of enantiomerically pure compounds. The stereocenters within the oxane ring can be used to direct the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of bioactive molecules where specific stereoisomers often exhibit desired activities.

Explorations in Material Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a potential monomer for the synthesis of novel polymers. Specifically, it could be utilized in the production of polyesters through self-condensation or copolymerization with other monomers. Poly(hydroxy acids) are a class of polymers that have garnered significant attention due to their potential as sustainable and biodegradable materials.

The direct polymerization of hydroxy acids is a known method for producing polyesters. rsc.org In this context, this compound could potentially undergo polymerization to form a polyester with repeating units containing the oxane ring. The presence of the oxane ring in the polymer backbone could impart unique properties to the resulting material, such as altered thermal stability, mechanical strength, and biodegradability. The potential for biodegradability is particularly noteworthy, as polymers derived from naturally occurring or bio-based monomers are often more susceptible to microbial degradation. This aligns with the growing demand for environmentally friendly plastics to replace their petrochemical-based counterparts in applications like packaging. rsc.org

Moreover, this compound could be employed as a comonomer in copolymerizations with other hydroxy acids, diols, or dicarboxylic acids. This approach would allow for the fine-tuning of the polymer's properties by varying the comonomer composition. For example, copolymerization with a more flexible monomer could enhance the elasticity of the resulting polyester.

While the direct polymerization of this compound has not been extensively reported, the principles of polyester chemistry and the precedent set by other hydroxy acids, such as lactic acid and glycolic acid, suggest that this is a feasible and promising area for future research. google.com The development of new biodegradable polymers from renewable resources is a critical area of research, and this compound represents a candidate monomer worthy of exploration.

Potential in Agrochemical Development

Carboxylic acids and their derivatives are a well-established class of compounds in the agrochemical industry, with many commercial herbicides functioning through mechanisms related to this functional group. nih.govresearchgate.net For example, phenoxy carboxylic acids act as synthetic auxins, disrupting plant growth, while other derivatives inhibit specific enzymes essential for plant survival. encyclopedia.pub The structural motifs present in this compound suggest its potential as a scaffold for the development of new agrochemicals.

The carboxylic acid moiety is a key feature in many herbicides. nih.govresearchgate.net It can be crucial for binding to the target site within the plant or for the molecule's transport within the plant's vascular system. The herbicidal activity of aryloxyacetic acid derivatives, for instance, has been linked to their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). beilstein-journals.org

The oxane ring in this compound could serve as a novel core structure for herbicides. By modifying the substituents on the ring, it may be possible to develop compounds with high efficacy and selectivity for certain weed species. The hydroxyl and ketone groups offer opportunities for derivatization to create a library of analogues for screening. For example, esterification or etherification of the hydroxyl group, or conversion of the ketone to an oxime or hydrazone, could significantly alter the biological activity of the parent molecule.

Furthermore, some heterocyclic compounds, such as certain nitrofuran derivatives, have demonstrated antifungal activity. mdpi.com This raises the possibility that derivatives of this compound could also exhibit fungicidal properties, making them potential candidates for the development of new crop protection agents. The exploration of oxane-based carboxylic acids in agrochemical research is an area with considerable potential for discovering new active ingredients with favorable environmental profiles.

Applications in Specialty Chemical Manufacturing

In the realm of specialty chemical manufacturing, this compound can serve as a valuable precursor for the synthesis of a variety of fine and performance chemicals. The term "specialty chemicals" refers to a broad category of products that are sold on the basis of their performance or function, rather than their chemical composition. These can include compounds used in fragrances, flavorings, pigments, and various industrial formulations.

The conversion of the carboxylic acid group into esters and amides is a common strategy for producing specialty chemicals with tailored properties. google.comgoogle.comnih.gov For example, the synthesis of specialty esters from this compound with various alcohols could yield a range of compounds with different volatilities and odors, potentially finding applications in the fragrance industry. Similarly, the formation of amides with different amines could lead to products with specific solubility and thermal properties, making them suitable for use as performance additives in lubricants or polymers.

The presence of multiple functional groups in this compound also allows for the creation of multifunctional derivatives. For instance, the hydroxyl group could be modified to introduce a polymerizable moiety, while the carboxylic acid is converted into an ester. Such a derivative could then be incorporated into a polymer to modify its surface properties or to provide a site for further chemical reactions.

The synthesis of specialty chemicals often requires starting materials with a high degree of purity and well-defined stereochemistry. If this compound can be produced efficiently in an enantiomerically pure form, it would be a highly desirable starting material for the synthesis of chiral specialty chemicals, which are of increasing importance in various high-tech applications. The versatility of its functional groups makes it a platform molecule from which a diverse array of specialty chemicals can be derived.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.